molecular formula C16H15ClN4OS B3036693 1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 400074-98-8

1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No. B3036693
CAS RN: 400074-98-8
M. Wt: 346.8 g/mol
InChI Key: WTJRLWRFSBIFBV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone, also known as CBEST, is a synthetic compound that has been used in research and development of new drugs and in laboratory experiments. CBEST is a small molecule that can be used as a starting material for further synthesis of other compounds. It is a heterocyclic compound that has been studied extensively due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Crystal Structure

1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone and related compounds have been synthesized and characterized for their crystal structures. These structures are notable for the dihedral angles formed between the pyrimidine ring and the planes of aryl substituents. The structural variations, especially in substituents, significantly influence the hydrogen-bond interactions within the compounds (Stolarczyk et al., 2018).

Antioxidant Properties

A series of derivatives of 1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been investigated for their antioxidant properties. These compounds demonstrate varying levels of antioxidant and antiradical activities, highlighting their potential in therapeutic applications (Bekircan et al., 2008).

Anticonvulsant Activity

Certain derivatives of this compound have been synthesized and tested for their anticonvulsant activity. The presence of specific substituents in these compounds is associated with notable anticonvulsant effects, emphasizing the importance of structural variations in determining biological activity (Arora & Knaus, 1999).

Molecular Docking and Biological Evaluation

The compound and its derivatives have been the subject of molecular docking studies, revealing interactions with various biological targets. These studies are crucial in the design of new drugs, as they provide insights into the molecular interactions that underpin therapeutic effects. Biological evaluations of these compounds have also highlighted their antimicrobial, antioxidant, and antitubercular activities (Fathima et al., 2021).

Anti-Inflammatory Activity

Research has been conducted on derivatives of 1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone for their anti-inflammatory properties. These studies aim to develop more effective anti-inflammatory compounds, contributing to the treatment of various inflammatory disorders (Sachdeva et al., 2013).

Antimicrobial Activities

Compounds derived from 1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have been evaluated for their antimicrobial activities. These studies are significant for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Bayrak et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-2-21-14(18-19-16(21)23)13-4-3-9-20(15(13)22)10-11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJRLWRFSBIFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114930
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

CAS RN

400074-98-8
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400074-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 3
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 4
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 5
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 6
1-(4-chlorobenzyl)-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

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